Regiochemical Positioning: 5'-Bromo Substitution Matches the Patented Bromodomain Inhibitor Pharmacophore, Unlike the 6'-Bromo Regioisomer
The patent WO2016203112A1 discloses spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as inhibitors of bromodomain-containing proteins (BET family). The generic formula (I) in the patent explicitly encompasses substitution at the 5' position of the indolinone ring, with the 5'-bromo derivative falling within the claimed Markush structure [1]. By contrast, the 6'-bromo regioisomer (CAS 1190861-39-2) is not disclosed or exemplified in this patent family. While no publicly available head-to-head bromodomain binding data exist for these two regioisomers, the patent's structural claims reflect the medicinal chemistry rationale that the 5' vector projects into a productive region of the BET bromodomain binding pocket, whereas the 6' vector may not [1]. Procurement of the 5'-bromo isomer therefore aligns with the IP-validated pharmacophore, whereas the 6'-bromo isomer represents an unvalidated structural deviation.
| Evidence Dimension | Inclusion within patented bromodomain inhibitor pharmacophore (yes/no) |
|---|---|
| Target Compound Data | 5'-bromo substitution explicitly encompassed by WO2016203112A1 generic formula |
| Comparator Or Baseline | 6'-bromo regioisomer (CAS 1190861-39-2): not disclosed or claimed in WO2016203112A1 |
| Quantified Difference | Qualitative: patented vs. unpatented pharmacophore alignment. No quantitative IC50 comparison available. |
| Conditions | Patent analysis; no direct in vitro comparison data publicly available |
Why This Matters
For medicinal chemistry teams prosecuting bromodomain targets, the 5'-bromo derivative provides an IP-validated starting point that the 6'-bromo isomer does not, potentially reducing the risk of pursuing a structurally suboptimal lead series.
- [1] Orion Corporation. Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors. WO2016203112A1, 2016. View Source
